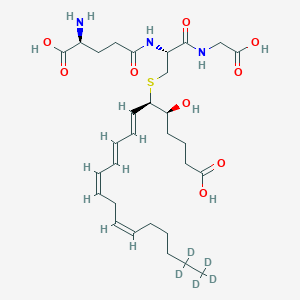
Lys-met formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lys-met formate can be synthesized through the reaction of lysine and methionine in the presence of formic acid. The reaction typically involves the following steps:
- Dissolution of lysine and methionine in an appropriate solvent, such as water or ethanol.
- Addition of formic acid to the solution to facilitate the formation of the formate salt.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period to ensure complete reaction.
- Isolation of the product by filtration or crystallization, followed by drying to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process may include:
- Large-scale dissolution of lysine and methionine in industrial-grade solvents.
- Controlled addition of formic acid using automated dosing systems.
- Continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of filtration and crystallization equipment to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lys-met formate undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formate group can be reduced to formaldehyde under specific conditions.
Substitution: The amino groups in lysine and methionine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles, including amines and thiols, can react with the amino groups in the presence of suitable catalysts.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Formaldehyde.
Substitution: Substituted lysine and methionine derivatives.
Applications De Recherche Scientifique
Lys-met formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of peptide synthesis and reactions.
Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized biochemical reagents and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Lys-met formate exerts its effects involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: this compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Protein Modification: The compound can participate in post-translational modifications of proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Lys-met formate can be compared with other similar compounds, such as:
Lysine-Acetate Salt: Similar in structure but with acetate instead of formate, leading to different chemical properties and reactivity.
Methionine-Succinate Salt: Contains succinate instead of formate, resulting in distinct biological and chemical behavior.
Lysine-Glutamate Salt: Features glutamate in place of formate, affecting its interactions and applications.
Uniqueness
This compound is unique due to its specific combination of lysine, methionine, and formic acid, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
103404-63-3 |
|---|---|
Formule moléculaire |
C12H25N3O5S |
Poids moléculaire |
323.408 |
Nom IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid;formic acid |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
Clé InChI |
HXZZLJUGWDVAGV-OZZZDHQUSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCN)N.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)




![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)


![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
